molecular formula C8H8BrNO2 B1527124 Methyl 5-bromo-4-methylpicolinate CAS No. 886365-06-6

Methyl 5-bromo-4-methylpicolinate

Cat. No.: B1527124
CAS No.: 886365-06-6
M. Wt: 230.06 g/mol
InChI Key: WNUFTWCRMKYPKE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylpicolinate (MBrMP) is an organic compound belonging to the class of halogenated pyridine derivatives. It is a solid substance with a molecular weight of 230.06 g/mol .


Synthesis Analysis

The synthesis of this compound involves refluxing a solution of 5-Bromo-4-methyl-pyridine-2-carboxylic acid in methanol (MeOH) with concentrated sulfuric acid (H2SO4). The mixture is then cooled, neutralized with saturated sodium bicarbonate (NaHCO3), filtered, concentrated, and purified by column chromatography to yield this compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H8BrNO2 . Further structural analysis would require more specific data such as NMR or crystallography results.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 230.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

  • Synthesis of Anti-inflammatory Compounds:

    • A study by Aoyagi et al. (2009) involved the synthesis of a potent anti-inflammatory methyl picolinate alkaloid CJ-14877 and its enantiomer using methyl 5-bromo-4-methylpicolinate as a starting material. The process included a microwave-assisted Suzuki coupling reaction and Sharpless asymmetric dihydroxylation (Aoyagi et al., 2009).
  • Synthesis of Substituted Methyl Pyridinecarboxylates:

    • Deady et al. (1971) described general methods for the synthesis of substituted methyl pyridinecarboxylates from readily available starting materials, including this compound (Deady et al., 1971).
  • Catalysis in Organic Synthesis:

    • The compound has been used in the synthesis of pyrrolo[2,3-d]pyrimidines, facilitated by a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, as described by Jiang et al. (2015) (Jiang et al., 2015).
  • Synthesis of Novel S-Substituted and N-Substituted Compounds:

    • A study by Al-Abdullah et al. (2014) explored the synthesis of novel S-substituted and N-substituted compounds using methyl picolinate, highlighting its potential in creating compounds with antibacterial and anti-inflammatory properties (Al-Abdullah et al., 2014).
  • Photochemical Research:

    • Schneider et al. (2011) investigated the photochemistry and photophysics of a molecular dyad involving a metalloporphyrin and a rhenium(I) tricarbonyl picoline, which could include derivatives of methyl picolinate (Schneider et al., 2011).
  • Copper-Catalyzed Intramolecular Coupling:

    • In a study by Fang and Li (2007), the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols was investigated, potentially involving methyl picolinate derivatives (Fang & Li, 2007).

Safety and Hazards

Methyl 5-bromo-4-methylpicolinate is classified with the signal word “Warning” according to safety data . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

methyl 5-bromo-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUFTWCRMKYPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718277
Record name Methyl 5-bromo-4-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-06-6
Record name 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-4-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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